molecular formula C17H15N3O5 B4834129 N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide

N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide

Cat. No. B4834129
M. Wt: 341.32 g/mol
InChI Key: MGCHMSHPXYBHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide, also known as ABH, is a chemical compound that has gained significant attention in the research community due to its potential applications in various fields. ABH is a hydrazinecarboxamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer. N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the activity of COX-2, which is involved in inflammation and cancer. N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide has several advantages for use in lab experiments, including its ability to inhibit the activity of COX-2 and its anti-cancer properties. However, N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide, including investigating its potential use as a diagnostic tool for various diseases, further understanding its mechanism of action, and exploring its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the potential toxicity of N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide and to develop methods for its safe use in clinical settings.

Scientific Research Applications

N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

1-(4-acetylphenyl)-3-(1,3-benzodioxole-5-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-10(21)11-2-5-13(6-3-11)18-17(23)20-19-16(22)12-4-7-14-15(8-12)25-9-24-14/h2-8H,9H2,1H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCHMSHPXYBHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide
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N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide
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N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide
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N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide
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N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide
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N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinecarboxamide

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